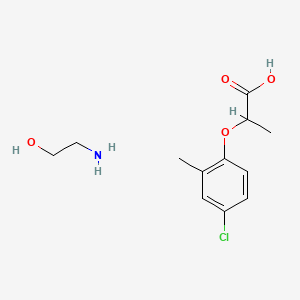
(2-Hydroxyethyl)ammonium (1)-2-(4-chloro-2-methylphenoxy)propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hydroxyethyl)ammonium (1)-2-(4-chloro-2-methylphenoxy)propionate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydroxyethyl group, an ammonium ion, and a chlorinated phenoxypropionate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)ammonium (1)-2-(4-chloro-2-methylphenoxy)propionate typically involves the reaction of 2-(4-chloro-2-methylphenoxy)propionic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Esterification: The 2-(4-chloro-2-methylphenoxy)propionic acid is first esterified with an alcohol to form an ester intermediate.
Ammonolysis: The ester intermediate is then reacted with 2-aminoethanol to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and ammonolysis reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.
化学反应分析
Types of Reactions
(2-Hydroxyethyl)ammonium (1)-2-(4-chloro-2-methylphenoxy)propionate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chlorinated phenoxy group can be reduced to remove the chlorine atom.
Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a dechlorinated phenoxy compound.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
(2-Hydroxyethyl)ammonium (1)-2-(4-chloro-2-methylphenoxy)propionate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Hydroxyethyl)ammonium (1)-2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biomolecules, while the chlorinated phenoxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (2-Hydroxyethyl)ammonium (1)-2-(4-chlorophenoxy)propionate
- (2-Hydroxyethyl)ammonium (1)-2-(4-methylphenoxy)propionate
- (2-Hydroxyethyl)ammonium (1)-2-(4-bromophenoxy)propionate
Uniqueness
(2-Hydroxyethyl)ammonium (1)-2-(4-chloro-2-methylphenoxy)propionate is unique due to the presence of both a chlorine and a methyl group on the phenoxy ring. This combination of substituents can influence the compound’s reactivity, biological activity, and physicochemical properties, making it distinct from other similar compounds.
属性
CAS 编号 |
97721-71-6 |
|---|---|
分子式 |
C12H18ClNO4 |
分子量 |
275.73 g/mol |
IUPAC 名称 |
2-aminoethanol;2-(4-chloro-2-methylphenoxy)propanoic acid |
InChI |
InChI=1S/C10H11ClO3.C2H7NO/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;3-1-2-4/h3-5,7H,1-2H3,(H,12,13);4H,1-3H2 |
InChI 键 |
QUHGQPVXSWNIDP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


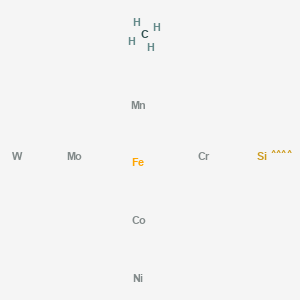
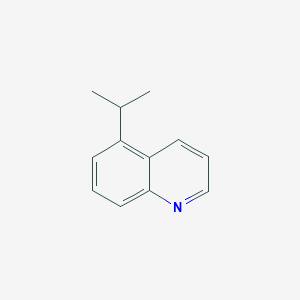
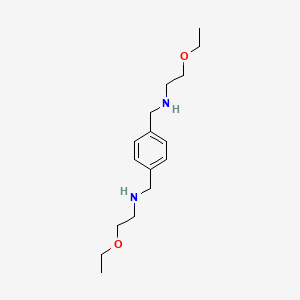

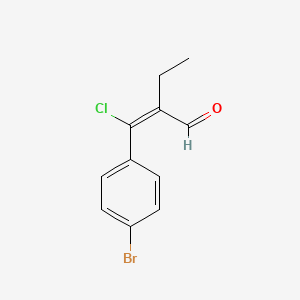
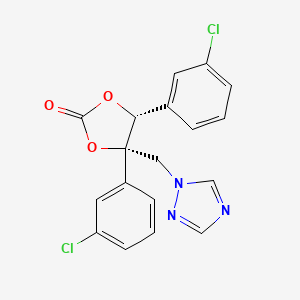

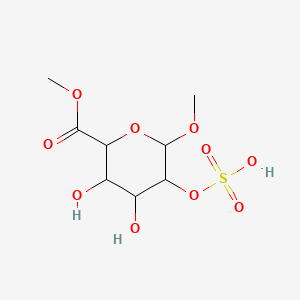

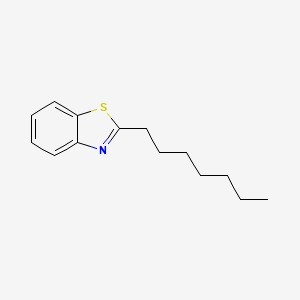
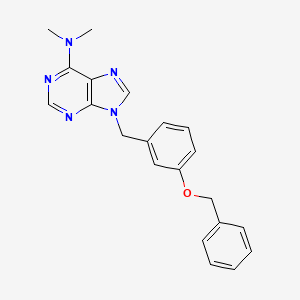
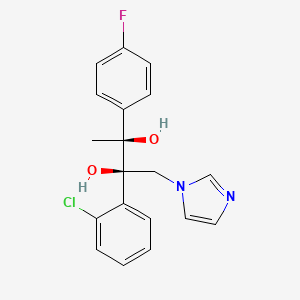

![2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL](/img/structure/B12683153.png)
